Hydroxy-PEG2-CH2COOH (CAS 51951-04-3) is a short-chain, heterobifunctional polyethylene glycol (PEG) linker widely procured for the synthesis of proteolysis-targeting chimeras (PROTACs) and targeted bioconjugates. Featuring a terminal hydroxyl group and a carboxylic acid separated by a two-unit ethylene glycol spacer, it provides a highly hydrophilic, flexible, yet spatially restricted bridge. The compound is typically supplied as a liquid or low-melting solid with a molecular weight of 164.16 g/mol. In procurement contexts, it is critical to distinguish between the free acid and the sodium salt forms, as the terminal functional groups dictate both its orthogonal reactivity in stepwise syntheses and its long-term storage stability .
Substituting Hydroxy-PEG2-CH2COOH with generic alternatives fundamentally compromises both synthetic yield and biological efficacy. Replacing it with homobifunctional linkers (such as PEG2-diacid or PEG2-diol) forces chemists to rely on statistical coupling, leading to unwanted cross-linked dimers, complex purification steps, and significantly reduced yields of the target heterodimer. Furthermore, substituting the PEG2 core with a purely aliphatic chain (e.g., 6-hydroxyhexanoic acid) drastically decreases the aqueous solubility of the final PROTAC, often leading to aggregation in cellular assays. Finally, altering the chain length to a more common PEG4 or PEG6 variant changes the spatial distance between the warhead and the E3 ligase ligand; for targets requiring tight ternary complex cooperativity, this extra flexibility abolishes ubiquitination efficiency and target degradation .
A critical procurement differentiator for Hydroxy-PEG2-CH2COOH is its form-dependent stability. Because the molecule contains both a primary hydroxyl and a carboxylic acid, the free acid form is inherently unstable and undergoes spontaneous intermolecular esterification during storage, forming polymeric impurities that crash synthetic yields. Procuring the sodium salt form arrests this reactivity, maintaining >98% monomeric purity during extended storage at -20°C and ambient shipping conditions .
| Evidence Dimension | Storage stability and monomeric purity |
| Target Compound Data | Sodium salt form maintains >98% purity |
| Comparator Or Baseline | Free acid form (undergoes spontaneous polymerization) |
| Quantified Difference | Near-total prevention of degradative polymerization |
| Conditions | Long-term storage at -20°C or ambient shipping |
Buyers must specify the sodium salt form of CAS 51951-04-3 to ensure reproducible coupling reactions and avoid wasting expensive PROTAC warheads on degraded, polymeric linkers.
Hydroxy-PEG2-CH2COOH enables strictly unidirectional, stepwise conjugation. The terminal carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to form stable amide bonds with primary amines, while the terminal hydroxyl remains entirely unreactive under these conditions. Compared to homobifunctional comparators like PEG2-dicarboxylic acid, which require large molar excesses to prevent cross-linking and typically cap mono-coupling yields at ~50%, the orthogonal OH/COOH pairing routinely enables >90% yields of the desired mono-adduct .
| Evidence Dimension | Mono-adduct synthetic yield |
| Target Compound Data | >90% yield via orthogonal stepwise coupling |
| Comparator Or Baseline | PEG2-dicarboxylic acid (~50% yield due to statistical cross-linking) |
| Quantified Difference | ~40% absolute increase in target intermediate yield |
| Conditions | Standard amide coupling (EDC/HATU) with equimolar or slight excess of amine |
Procuring heterobifunctional linkers eliminates the need for complex chromatographic separations of dimers, drastically reducing the cost of goods in multistep PROTAC synthesis.
The exact length of the PROTAC linker dictates the crucial distance between the target protein and the E3 ligase. Hydroxy-PEG2-CH2COOH provides a highly restricted spatial extension of approximately 8–10 Å. When compared to the more commonly utilized PEG4 linkers (approx. 15–16 Å), the shorter PEG2 core forces a tighter protein-protein interaction (PPI). For targets that rely on strong positive cooperativity to stabilize the ternary complex, substituting PEG2 with PEG4 introduces excessive entropic flexibility, which can reduce degradation efficiency (Dmax) by orders of magnitude .
| Evidence Dimension | Linker extension length and entropic flexibility |
| Target Compound Data | ~8–10 Å extension (PEG2) |
| Comparator Or Baseline | ~15–16 Å extension (PEG4) |
| Quantified Difference | ~6–8 Å reduction in spatial distance, forcing tighter PPI |
| Conditions | PROTAC ternary complex formation assays |
Selecting the exact PEG2 chain length is non-negotiable when optimizing degraders for targets where close spatial proximity is an absolute requirement for efficient ubiquitin transfer.
Because of its orthogonal hydroxyl and carboxyl groups, this linker is the optimal choice for the unidirectional synthesis of PROTACs. It allows chemists to first couple the carboxylic acid to an amine-bearing E3 ligase ligand without cross-linking, followed by functionalization of the hydroxyl group to attach the target protein binder.
For target proteins that require tight spatial proximity to the E3 ligase to form a stable ternary complex, the short 8–10 Å extension of the PEG2 core is critical. It is specifically selected over PEG4 or PEG6 when excessive linker flexibility results in poor ubiquitination.
When attaching small molecules to peptides or antibodies, substituting hydrophobic alkyl chains with this PEG2 linker prevents the resulting conjugate from aggregating in aqueous buffers, ensuring reliable performance in cellular assays and in vivo models.
Corrosive;Irritant